molecular formula C19H20N2 B1313023 2-Phenyl-3-(piperidin-4-YL)-1H-indole CAS No. 221109-26-8

2-Phenyl-3-(piperidin-4-YL)-1H-indole

Cat. No. B1313023
CAS RN: 221109-26-8
M. Wt: 276.4 g/mol
InChI Key: FWPAVENSJPMGJO-UHFFFAOYSA-N
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Description

“2-Phenyl-3-(piperidin-4-YL)-1H-indole” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, and 2-Phenyl-3-(piperidin-4-YL)-1H-indole serves as a key precursor in their synthesis. These derivatives are found in over twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Pharmacological Applications

Due to the presence of the piperidine moiety, this compound is significant in the design of drugs. It has been involved in the discovery and biological evaluation of potential drugs, particularly in the development of fast and cost-effective methods for synthesizing biologically active piperidines .

Anti-Fibrosis Activity

The indole derivative has been used in the synthesis of novel compounds with anti-fibrotic activities. These synthesized compounds have shown promising results against immortalized rat hepatic stellate cells, indicating potential development into novel anti-fibrotic drugs .

Antimicrobial Features

The structural complexity of 2-Phenyl-3-(piperidin-4-YL)-1H-indole allows for the exploration of its antimicrobial properties. It can be used as a core structure in synthesizing compounds with potential antimicrobial activities .

Chemical Biology

In chemical biology, this compound can be employed to construct libraries of novel heterocyclic compounds. These libraries are essential for screening and identifying new molecules with biological activities .

Medicinal Chemistry

As a privileged structure in medicinal chemistry, 2-Phenyl-3-(piperidin-4-YL)-1H-indole is used to design and synthesize compounds with a wide range of pharmacological activities. This includes the development of molecules with antiviral, antitumor, and other therapeutic properties .

Mechanism of Action

The mechanism of action of piperidine-containing compounds can vary widely depending on the specific compound and its biological target . For example, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new biological applications are potential future directions .

properties

IUPAC Name

2-phenyl-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,20-21H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPAVENSJPMGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432328
Record name 2-Phenyl-3-(4-piperidinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-(piperidin-4-YL)-1H-indole

CAS RN

221109-26-8
Record name 2-Phenyl-3-(4-piperidinyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221109268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-3-(4-piperidinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-3-(4-PIPERIDINYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8QVX49UNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-(1,2,3,6-Tetrahydropyridin-4-yl)-2-phenyl-1H-indole (25 g, 91 mmol), palladium on carbon (10% w/w, 2.5 g) and NH4HCO2 (57 g, 0.72 mol) were refluxed in MeOH (300 ml) for 8 h. Palladium on carbon (10% w/w, 1.25 g) and NH4HCO2 (29 g, 0.36 mol) were added, and refluxing continued for 8 h. The mixture was cooled, filtered, and evaporated to give a white solid. This was suspended in H2O (1 l) and 1M NaOH (100 ml), and the mixture extracted with CH2Cl2 (5×150 ml). The combined organic layers were washed with water and brine, dried, and evaporated in vacuo to give a white solid, which was recrystallised from MeOH (300 ml) and H2O (100 ml) to give the title compound (19 g, 75%) as white crystals, mp 187-188° C. Oxalate salt, white crystals, mp 209-211° C. (from EtOH). Found C, 69.09; H, 6.65; N, 7.52. C19H20N2. C2H2O4 requires C, 68.84; H, 6.05; N, 7.65%; δH (360 MHz, d6-DMSO) 1.80 (2H, d, J 13, NCH2CHAHB), 2.30-2.50 (2H, m, NCH2CHAHB), 2.91 (2H, t, J 12, NCHAHB), 3.10-3.20 (1H, m, CH2CH), 3.32 (2H, d, J 12, NCHAHB), 6.98 (1H, t, J 7, indole-H), 7.08 (1H, t, J 7, indole-H), 7.20-7.50 (6H, m, ArH), 7.88 (1H, d, J 7, ArH), 11.3 (1H, br s, indole NH); m/z (ES+) 277 (M++H).
Name
3-(1,2,3,6-Tetrahydropyridin-4-yl)-2-phenyl-1H-indole
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4HCO2
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4HCO2
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
75%

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